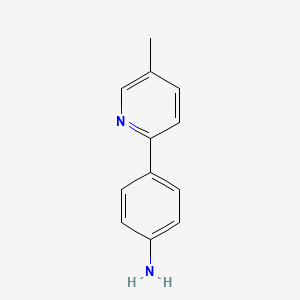

1-Benzyl-4-(nitromethyl)piperidin-4-ol

Descripción general

Descripción

“1-Benzyl-4-(nitromethyl)piperidin-4-ol” is a chemical compound with the CAS RN®: 34259-89-7 . It is used for testing and research purposes .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .Molecular Structure Analysis

The molecular formula of “1-Benzyl-4-(nitromethyl)piperidin-4-ol” is C13H18N2O3 . Its average mass is 250.294 Da and its monoisotopic mass is 250.131744 Da .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Catalysis

Nucleophile-Promoted Cyclizations : Compounds related to 1-Benzyl-4-(nitromethyl)piperidin-4-ol are used in nucleophile-promoted alkyne-iminium ion cyclizations, demonstrating their utility in synthesizing heterocyclic compounds through addition, alkylation, and cyclization reactions (Arnold et al., 2003).

Stereoselective Synthesis : They are instrumental in stereoselective synthesis processes, including the regio- and stereospecific Lewis acid-catalyzed aminolysis of epoxypiperidines, leading to trans-3-amino-1-benzylpiperidin-4-ols. This method highlights their potential as intermediates in synthesizing stereochemical analogues of bioactive molecules (Grishina et al., 2017).

Pharmaceutical and Medicinal Chemistry

Selective Estrogen Receptor Modulators (SERMs) : These compounds have been explored as precursors in the development of novel Selective Estrogen Receptor Modulators (SERMs), which are critical in breast cancer treatment. They serve as the backbone for synthesizing chiral piperidin-4-ols, which are evaluated for their bioactivity against estrogen-responsive human MCF-7 breast cancer cells (Yadav et al., 2011).

Antimicrobial Agents : Derivatives of 1-Benzyl-4-(nitromethyl)piperidin-4-ol have been studied for their antimicrobial properties. For instance, 1,2,5-trimethylpiperidin-4-ols showed activity against a range of test microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Dyusebaeva et al., 2017).

Metabolism and Drug Development : Studies on closely related compounds have contributed to understanding the metabolism pathways of novel antidepressants, such as Lu AA21004. These investigations highlight the enzymatic processes involved in oxidative metabolism, providing essential insights for drug development and optimization (Hvenegaard et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-(nitromethyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Benzyl-4-(nitromethyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . It is believed to anchor to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 strains from infecting cells .

Biochemical Pathways

By blocking the CCR5 receptor, 1-Benzyl-4-(nitromethyl)piperidin-4-ol disrupts the HIV-1 entry process . This disruption prevents the virus from infecting cells that express CCR5 . The downstream effect of this action is a reduction in HIV-1 infection rates and a slower progression to AIDS .

Result of Action

The molecular and cellular effects of 1-Benzyl-4-(nitromethyl)piperidin-4-ol’s action include the prevention of HIV-1 entry into cells and a reduction in the rate of HIV-1 infection . This results in a slower progression to AIDS for individuals who are infected with HIV-1 .

Propiedades

IUPAC Name |

1-benzyl-4-(nitromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(11-15(17)18)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYZEIFJNHYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C[N+](=O)[O-])O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678055 | |

| Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34259-89-7 | |

| Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)

![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)